molecular formula C15H10Cl2N4 B2884799 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone CAS No. 129177-12-4

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Cat. No.: B2884799
CAS No.: 129177-12-4
M. Wt: 317.17
InChI Key: JMOVBXPAWPPNLK-GIJQJNRQSA-N
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Description

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a chemical compound with the molecular formula C15H10Cl2N4 and a molecular weight of 317.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone typically involves the reaction of 4-chlorobenzenecarbaldehyde with 2-chloro-4-quinazolinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenecarbaldehyde N-(2-chloro-4-pyridinyl)hydrazone
  • 4-chlorobenzenecarbaldehyde N-(2-chloro-4-pyrimidinyl)hydrazone
  • 4-chlorobenzenecarbaldehyde N-(2-chloro-4-pyrazinyl)hydrazone

Uniqueness

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is unique due to its specific quinazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVBXPAWPPNLK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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